What are the properties of 2-Ethoxy-5-methylbenzeneacetic acid?
What are the properties of 2-Ethoxy-5-methylbenzeneacetic acid?
2-Ethoxy-5-methylbenzeneacetic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Analytical Validation
Executive Summary
Phenylacetic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), peroxisome proliferator-activated receptor (PPAR) agonists, and specific enzyme inhibitors. 2-Ethoxy-5-methylbenzeneacetic acid (CAS: 383133-92-4) is a highly functionalized intermediate characterized by an electron-donating ethoxy group and a para-positioned methyl group relative to the acetic acid moiety.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, scalable synthetic methodologies, and analytical validation logic required to utilize this compound in advanced pharmaceutical development.
Physicochemical Properties
Understanding the fundamental properties of 2-Ethoxy-5-methylbenzeneacetic acid is critical for predicting its behavior in biphasic reaction systems and downstream formulation. The quantitative data is summarized below for rapid reference[1].
| Property | Value | Structural Implication |
| Chemical Name | 2-Ethoxy-5-methylbenzeneacetic acid | Core phenylacetic acid scaffold with ortho/meta substitutions. |
| CAS Number | 383133-92-4 | Unique registry identifier[2]. |
| Molecular Formula | C₁₁H₁₄O₃ | Defines stoichiometric mass balances[2]. |
| Molecular Weight | 194.23 g/mol | Standard molar mass for yield calculations[1]. |
| Exact Mass | 194.0943 g/mol | Target mass for high-resolution LC-MS validation[1]. |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility[1]. |
| H-Bond Donors | 1 | Carboxylic acid (-OH) available for salt formation. |
| H-Bond Acceptors | 3 | Carboxylic oxygen atoms and the ethoxy ether oxygen. |
Retrosynthetic Analysis & Pathway Selection
When designing a scalable route to 2-Ethoxy-5-methylbenzeneacetic acid, chemists typically evaluate two primary functionalization strategies for the aromatic ring:
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The Willgerodt-Kindler Pathway: This classical approach converts an acetophenone derivative (e.g., 2-ethoxy-5-methylacetophenone) into a thioamide using elemental sulfur and an amine (such as morpholine), followed by hydrolysis to the corresponding carboxylic acid[3]. While historically significant, this reaction often requires high temperatures, generates complex mixtures, and relies on strict acid-base catalysis to optimize yields.
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The Chloromethylation-Cyanation Pathway: A more scalable, highly regioselective approach utilizing the [4]. By starting with 4-methylphenetole, the strongly electron-donating ethoxy group directs the electrophilic attack exclusively to the ortho position (C2), as the para position is blocked by the methyl group.
Due to its superior atom economy and milder conditions, the Chloromethylation-Cyanation Pathway is the preferred industrial route.
Caption: Retrosynthetic workflow for 2-Ethoxy-5-methylbenzeneacetic acid via chloromethylation.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in In-Process Controls (IPCs) to verify causality and reaction completion before proceeding.
Step 1: Regioselective Blanc Chloromethylation
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Causality & Design Rationale: The reaction utilizes paraformaldehyde and hydrogen chloride gas. Zinc chloride (ZnCl₂) is introduced as a critical Lewis acid catalyst to protonate the formaldehyde carbonyl, generating a highly electrophilic (chloromethyl)oxonium or chlorocarbenium cation[4]. The ethoxy group on 4-methylphenetole activates the ring, driving the electrophile to the available ortho position[5].
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Protocol:
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Charge a jacketed reactor with 4-methylphenetole (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl₂ (0.5 eq) in glacial acetic acid.
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Heat the suspension to 60°C under vigorous stirring.
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Sparge anhydrous HCl gas through the mixture until absorption ceases.
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Self-Validating Check (IPC): The reaction is complete when the heterogeneous paraformaldehyde suspension fully dissolves into a clear, biphasic liquid. Validate via GC-MS; the starting material peak must disappear, replaced by a single product peak at m/z ~184 (2-chloromethyl-1-ethoxy-4-methylbenzene).
Step 2: Phase-Transfer Catalyzed Cyanation
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Causality & Design Rationale: Converting the benzylic chloride to a nitrile requires nucleophilic substitution (Sₙ2) using sodium cyanide (NaCN). Because NaCN is water-soluble and the organic chloride is not, a biphasic system (Toluene/Water) is used. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to shuttle the cyanide anion into the organic layer, avoiding the need for highly toxic, polar aprotic solvents like DMF.
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Protocol:
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Dissolve the crude benzylic chloride from Step 1 in toluene.
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In a separate vessel, prepare an aqueous solution of NaCN (1.2 eq) and TBAB (0.05 eq).
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Combine the phases and reflux at 85°C for 6 hours under high-shear stirring.
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Self-Validating Check (IPC): Extract an aliquot of the organic layer and perform FT-IR spectroscopy. The successful formation of 2-cyanomethyl-1-ethoxy-4-methylbenzene is validated by the appearance of a sharp, distinct C≡N stretching band at ~2250 cm⁻¹.
Step 3: Alkaline Hydrolysis to the Target Acid
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Causality & Design Rationale: The nitrile intermediate must be hydrolyzed to the carboxylic acid. This is achieved via base-catalyzed hydration to an intermediate amide, followed by further hydrolysis to the carboxylate salt. The addition of ethanol acts as a co-solvent to maintain the solubility of the organic nitrile in the aqueous sodium hydroxide.
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Protocol:
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Add the crude nitrile to a 20% aqueous NaOH solution containing 30% ethanol by volume.
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Reflux the mixture at 100°C for 12 hours.
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Cool the mixture and acidify with 6M HCl until the pH reaches 2.0, precipitating the free acid.
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Self-Validating Check (IPC): During reflux, monitor the headspace with wet red litmus paper. The hydrolysis of the amide intermediate releases ammonia gas (turning the paper blue). The reaction is validated as complete when ammonia evolution entirely ceases.
Analytical Validation Logic (Quality Control)
For the compound to be utilized as a pharmaceutical intermediate, the final batch must pass a rigorous, multi-tiered analytical validation workflow to confirm both purity and exact regiochemistry.
Caption: Multi-tiered Quality Control workflow for validating the final EMBAA product.
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HPLC-UV: Utilized to ensure the absence of unreacted starting materials or dimerized byproducts (e.g., diarylmethane derivatives, which are common side-products in Blanc chloromethylations[4]). Purity must exceed 99.0% (Area %).
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Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming the regiochemistry. The aromatic region should show exactly two singlet-like protons (or para-coupled doublets with a very small J value) if the substitution occurred correctly at the ortho position, confirming the 1,2,4,5-tetrasubstituted benzene ring pattern.
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High-Resolution Mass Spectrometry (HRMS): Validates the exact mass of the synthesized target (Theoretical: 194.0943 g/mol )[1], ensuring no unexpected isotopic or halogenated impurities carried over from the chloromethylation step.
References
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"Chloromethylation of Aromatic Compounds" - Sciencemadness.org -[Link]
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"Recent advances in the Willgerodt–Kindler reaction" - ResearchGate -[Link]
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"General Acid - Base Catalysis in the Willgerodt-Kindler Reaction" - BEC-UAC -[Link]
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"Blanc chloromethylation" - Wikipedia - [Link]
